molecular formula C7H12N2O2S2 B11883748 N-(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonamide

N-(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonamide

Cat. No.: B11883748
M. Wt: 220.3 g/mol
InChI Key: MPFXOQGUEFHDOD-UHFFFAOYSA-N
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Description

(2-Isopropylthiazol-5-yl)methanesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group at the 2-position of the thiazole ring and a methanesulfonamide group at the 5-position. Thiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-isopropylthiazol-5-yl)methanesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the isopropyl and methanesulfonamide groups. One common method involves the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring, followed by alkylation with isopropyl bromide.

Industrial Production Methods

Industrial production of (2-isopropylthiazol-5-yl)methanesulfonamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropylthiazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Isopropylthiazol-5-yl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-isopropylthiazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell membranes, leading to cell lysis and death. The methanesulfonamide group plays a crucial role in enhancing the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isopropylthiazol-5-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 2-position of the thiazole ring enhances its lipophilicity, improving its ability to interact with lipid membranes. The methanesulfonamide group further contributes to its reactivity and potential as a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C7H12N2O2S2

Molecular Weight

220.3 g/mol

IUPAC Name

N-(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonamide

InChI

InChI=1S/C7H12N2O2S2/c1-5(2)7-8-4-6(12-7)9-13(3,10)11/h4-5,9H,1-3H3

InChI Key

MPFXOQGUEFHDOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(S1)NS(=O)(=O)C

Origin of Product

United States

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